Prothioconazole - 178928-70-6

Prothioconazole

Catalog Number: EVT-280853
CAS Number: 178928-70-6
Molecular Formula: C14H15Cl2N3OS
Molecular Weight: 344.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Prothioconazole is a broad-spectrum triazolinthione fungicide developed by Bayer CropScience. [, , , ] It acts as a systemic fungicide with protective, eradicant, and curative properties. [] Prothioconazole is primarily used in agriculture to control a wide range of fungal diseases affecting various crops. [, , , , ]

Chemical Reactions Analysis

Several papers discuss the degradation and metabolic pathways of Prothioconazole. [, , , , , , ] Photodegradation under different light sources, pH values, and the presence of NO3- ions has been investigated, leading to the identification of various degradation products like C14H15Cl2N3O, C14H16ClN3OS, C14H15Cl2N3O2S, and C14H13Cl2N3. [] Density functional theory (DFT) calculations suggested that C-S, C-Cl, C-N, and C-O bonds are susceptible to reactions. [] Metabolic studies highlighted the rapid conversion of Prothioconazole to its main metabolite, Prothioconazole-desthio, in various matrices. [, , , , ]

Mechanism of Action

Prothioconazole inhibits fungal growth by targeting the cytochrome P450 enzyme sterol 14α-demethylase (CYP51). [, , ] This enzyme plays a crucial role in fungal ergosterol biosynthesis, which is essential for cell membrane structure and function. [, , ] Binding studies with Mycosphaerella graminicola CYP51 (MgCYP51) revealed a unique interaction mechanism compared to other azole antifungals. [] Unlike other azoles exhibiting noncompetitive inhibition and producing type II difference spectra, Prothioconazole demonstrated competitive inhibition and a distinct spectrum, suggesting a different binding mode. [] This difference in binding affinity and mechanism contributes to its effectiveness against a wide range of fungal species. [, , , ]

Applications
  • Control of Fungal Diseases: It effectively manages a broad spectrum of fungal diseases, including Fusarium head blight (FHB) in wheat, powdery mildew in various crops, and Cylindrocladium black rot (CBR) in peanut. [, , , , , , , , , , , , , ]
  • Enhancing Crop Yield and Quality: Its application has shown significant yield improvements in various crops like wheat, peanut, and soybean by controlling diseases and enhancing plant health. [, , , , , , , ]
  • Reducing Mycotoxin Contamination: Prothioconazole effectively minimizes mycotoxin contamination, particularly deoxynivalenol (DON) in wheat, contributing to food safety and quality. [, , , , ]
  • Synergistic Effects with other Agents: Studies demonstrated its synergistic potential with other fungicides like tebuconazole, fluazinam, and botanical synergists, enhancing disease control and reducing the required individual application rates. [, , , , , ]
  • Development of Novel Formulations: Research explored incorporating Prothioconazole into innovative formulations like fluorescent mesoporous silica nanoparticles for controlled release and improved efficacy. []
Future Directions
  • Understanding Resistance Mechanisms: Investigating the mechanisms of Prothioconazole resistance in various fungal pathogens to develop strategies for managing resistance development. [, , , , , ]
  • Enhancing Environmental Fate Studies: Conducting comprehensive studies on the environmental fate, transport, and potential ecological impacts of Prothioconazole and its metabolites in different environmental compartments. [, , , , ]
  • Developing Sustainable Application Strategies: Exploring alternative application methods, integrated pest management strategies, and optimized application timings to minimize the required amount and mitigate potential environmental impacts. [, , , ]
  • Exploring New Applications: Investigating potential applications beyond traditional agriculture, such as in post-harvest disease control or seed treatments, to enhance food security and reduce losses. []
  • Developing Novel Formulations: Continuing research on new formulations, such as controlled-release systems and nanoformulations, to improve efficacy, reduce application rates, and minimize environmental risks. []

Prothioconazole-desthio

Compound Description: Prothioconazole-desthio is the primary metabolite of prothioconazole, formed through the desulfurization of the parent compound. This metabolite exhibits higher fungicidal activity than prothioconazole and plays a significant role in its overall efficacy. [, , , , , , , , , , ]

Relevance: Prothioconazole-desthio is a key metabolite of prothioconazole and contributes significantly to its fungicidal activity. The structural difference lies in the replacement of the thioketone group in prothioconazole with a ketone group in prothioconazole-desthio. [, , , , , , , , , , ]

Tebuconazole

Compound Description: Tebuconazole is a triazole fungicide belonging to the demethylation inhibitor (DMI) class, similar to prothioconazole. It is often used in combination with prothioconazole to enhance the control of fungal diseases in crops like wheat. [, , , , , , , , , , ]

Relevance: Tebuconazole shares a similar mode of action with prothioconazole, both inhibiting the demethylation step in fungal sterol biosynthesis. The two fungicides are often used together to broaden the spectrum of activity and potentially manage fungicide resistance. [, , , , , , , , , , ]

Epoxiconazole

Compound Description: Epoxiconazole is another triazole fungicide in the DMI class, known for its broad-spectrum activity against various fungal pathogens. It also acts by inhibiting the demethylation process in ergosterol biosynthesis. [, ]

Relevance: Epoxiconazole belongs to the same chemical class as prothioconazole and shares a common mode of action, targeting the CYP51 enzyme involved in fungal sterol biosynthesis. [, ]

Triadimenol

Compound Description: Triadimenol is a triazole fungicide, categorized as a DMI, that effectively controls various fungal diseases in crops. It acts by disrupting the biosynthesis of ergosterol in fungal cell membranes. []

Relevance: Triadimenol is a DMI fungicide like prothioconazole, both targeting the CYP51 enzyme involved in ergosterol biosynthesis. Despite having different chemical structures, they share a similar mode of action. []

Metconazole

Compound Description: Metconazole is a triazole fungicide that belongs to the DMI group. It exhibits broad-spectrum activity against various fungal pathogens in different crops. [, ]

Relevance: Metconazole, similar to prothioconazole, is a DMI fungicide and acts by inhibiting ergosterol biosynthesis in fungi. Both fungicides are used to control Fusarium head blight in wheat. [, ]

Propiconazole

Compound Description: Propiconazole is a widely used triazole fungicide in the DMI class. It demonstrates broad-spectrum activity against a range of fungal pathogens in various crops. [, , ]

Relevance: Propiconazole shares the same mode of action as prothioconazole, both being DMI fungicides that target the CYP51 enzyme to inhibit ergosterol biosynthesis. [, , ]

Myclobutanil

Compound Description: Myclobutanil is a triazole fungicide belonging to the DMI group, widely used to manage fungal diseases in various crops. It specifically targets the CYP51 enzyme in the ergosterol biosynthesis pathway. []

Relevance: Myclobutanil, similar to prothioconazole, is classified as a DMI fungicide, both inhibiting the CYP51 enzyme involved in fungal ergosterol biosynthesis. Despite structural differences, they share a common target site and mode of action. []

Flutolanil

Compound Description: Flutolanil is a fungicide with a different mode of action than prothioconazole, disrupting the assembly of fungal microtubules, essential for cell division and growth. [, ]

Pyraclostrobin

Compound Description: Pyraclostrobin belongs to the strobilurin class of fungicides and possesses a different mode of action compared to prothioconazole. It disrupts energy production in fungal cells by inhibiting mitochondrial respiration. [, ]

Relevance: Although structurally and functionally distinct from prothioconazole, pyraclostrobin is sometimes used in conjunction with prothioconazole or other DMIs as part of a fungicide resistance management strategy in peanut cultivation. [, ]

Fluazinam

Compound Description: Fluazinam is a fungicide with a multi-site mode of action, disrupting energy production in fungal cells. It is not structurally related to prothioconazole, which is a single-site DMI fungicide. [, ]

Azoxystrobin

Compound Description: Azoxystrobin is a strobilurin fungicide that inhibits mitochondrial respiration in fungi, disrupting their energy production. It is structurally different from prothioconazole and has a distinct mode of action. [, ]

Relevance: While not a DMI like prothioconazole, azoxystrobin is often used in conjunction with prothioconazole or other DMIs to provide a broader spectrum of disease control and manage fungicide resistance. [, ]

Carbendazim

Compound Description: Carbendazim is a benzimidazole fungicide that disrupts fungal cell division by binding to tubulin, a protein crucial for microtubule formation. It possesses a different mode of action compared to prothioconazole. [, ]

Relevance: Although carbendazim is not structurally related to prothioconazole and has a distinct mode of action, it is sometimes used in combination with DMIs, including prothioconazole, for broader spectrum control of fungal diseases. [, ]

Phenamacril

Compound Description: Phenamacril is a cyanoacrylate fungicide that disrupts fungal cell wall synthesis. Its mode of action differs significantly from prothioconazole, which inhibits ergosterol biosynthesis. []

Pydiflumetofen

Compound Description: Pydiflumetofen is a succinate dehydrogenase inhibitor (SDHI) fungicide. It disrupts cellular respiration in fungi by blocking a key enzyme in the mitochondrial electron transport chain, ultimately inhibiting energy production. [, ]

Properties

CAS Number

178928-70-6

Product Name

Prothioconazole

IUPAC Name

2-[2-(1-chlorocyclopropyl)-3-(2-chlorophenyl)-2-hydroxypropyl]-1H-1,2,4-triazole-3-thione

Molecular Formula

C14H15Cl2N3OS

Molecular Weight

344.3 g/mol

InChI

InChI=1S/C14H15Cl2N3OS/c15-11-4-2-1-3-10(11)7-14(20,13(16)5-6-13)8-19-12(21)17-9-18-19/h1-4,9,20H,5-8H2,(H,17,18,21)

InChI Key

MNHVNIJQQRJYDH-UHFFFAOYSA-N

SMILES

C1CC1(C(CC2=CC=CC=C2Cl)(CN3C(=S)N=CN3)O)Cl

Solubility

In n-hexane <0.1, xylene 8, n-octanol 58, isopropanol 87, acetonitrile 69, DMSO 126, dichloromethane 88, ethyl acetate, polyethylene glycol and acetone all >250 (all in g/L, 20 °C)
In water, 300 mg/L at 20 °C

Synonyms

Prothioconazole; JAU 6476; Proline 480 SC Fungicide; HSDB 7893; HSDB-7893; HSDB7893; JAU 6476; JAU6476; JAU-6476;

Canonical SMILES

C1CC1(C(CC2=CC=CC=C2Cl)(CN3C(=S)N=CN3)O)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.